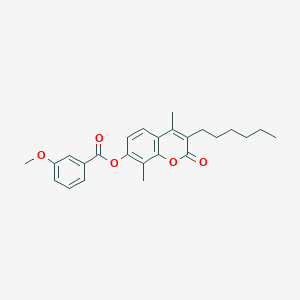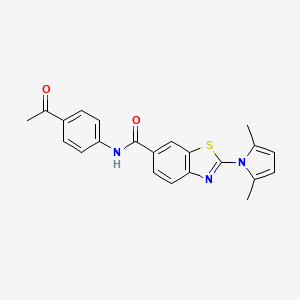![molecular formula C21H15BrN2O2S B11136508 (2Z)-6-benzyl-2-(4-bromobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11136508.png)
(2Z)-6-benzyl-2-(4-bromobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-Benzyl-2-[(4-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as benzyl, bromophenyl, and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-[(4-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 6-benzyl-5-methyl-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting intermediate is then cyclized to form the thiazolopyrimidine core structure.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-Benzyl-2-[(4-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-[(4-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may interact with kinases and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-Benzyl-2-[(4-chlorophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione
- (2Z)-6-Benzyl-2-[(4-fluorophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione
- (2Z)-6-Benzyl-2-[(4-methylphenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione
Uniqueness
The uniqueness of (2Z)-6-benzyl-2-[(4-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromophenyl group, for example, can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to certain molecular targets. Additionally, the combination of the thiazole and pyrimidine rings provides a rigid and planar structure, which can be advantageous for interactions with biological macromolecules.
Properties
Molecular Formula |
C21H15BrN2O2S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(4-bromophenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C21H15BrN2O2S/c1-13-17(11-14-5-3-2-4-6-14)19(25)23-21-24(13)20(26)18(27-21)12-15-7-9-16(22)10-8-15/h2-10,12H,11H2,1H3/b18-12- |
InChI Key |
BNWHWUFLSZPQQI-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC=C(C=C3)Br)/S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(C=C3)Br)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(2-methylpropyl) 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11136426.png)
![2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone](/img/structure/B11136433.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136447.png)

![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11136462.png)
![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B11136467.png)
![N~1~-(1-methyl-3-phenylpropyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11136471.png)
![Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11136472.png)
![[6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11136478.png)
![2-[acetyl(isopentyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11136491.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11136499.png)
![2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl benzoate](/img/structure/B11136500.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11136512.png)
